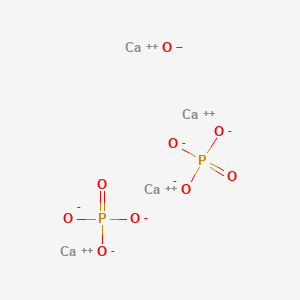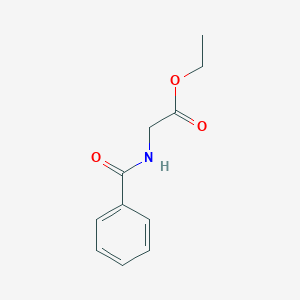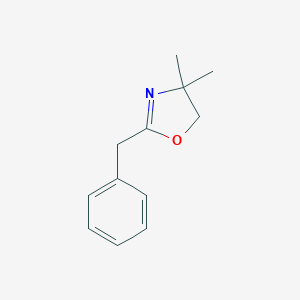![molecular formula C8H12O B074555 Bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 19396-83-9](/img/structure/B74555.png)
Bicyclo[2.2.1]heptane-2-carbaldehyde
Descripción general
Descripción
Bicyclo[2.2.1]heptane-2-carbaldehyde (BHCA) is a cyclic aldehyde that is widely used in the synthesis of other compounds. It is a key intermediate in the synthesis of many pharmaceuticals and fine chemicals, and has a variety of applications in the fields of medicine, biochemistry, and organic chemistry. BHCA is a highly reactive compound and has been used in the synthesis of a variety of different compounds, including drugs, cosmetics, and other products.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The bicyclo[2.2.1]heptane framework is crucial for asymmetric synthesis, which is fundamental in producing enantiomerically pure compounds. An example is the organocatalytic formal [4 + 2] cycloaddition reaction that allows access to bicyclo[2.2.1]heptane-1-carboxylates . These compounds are significant due to their enantioselective properties, which are essential for drug discovery and development.
Molecular Architecture
In terms of molecular architecture, bicyclo[2.2.1]heptane derivatives are classified based on the presence or absence of a bridgehead carbon . This classification is important for understanding the stereochemical orientation of substituents, which is a key factor in the design of molecules with specific biological activities.
Chiral Ligands for Catalysis
Bicyclo[2.2.1]heptane structures serve as chiral ligands in transition-metal catalysis . These ligands are vital for reactions that produce chiral molecules, which are important in the pharmaceutical industry for creating drugs with high specificity and efficacy.
Building Blocks for Natural Products
The bicyclo[2.2.1]heptane core is present in various bioactive natural products, such as camphor and sordarins . Synthesizing these compounds involves using bicyclo[2.2.1]heptane derivatives as building blocks, highlighting their importance in the synthesis of complex natural products.
Drug Candidates
Compounds featuring the bicyclo[2.2.1]heptane scaffold, such as LMV-601 and AMG 221, are explored as drug candidates . The unique structure of these molecules contributes to their potential therapeutic effects, making them subjects of interest in medicinal chemistry.
Stereochemical Analysis
Bicyclo[2.2.1]heptane derivatives are used in stereochemical analysis, particularly in C-13 NMR spectroscopy . This application is crucial for determining the three-dimensional structure of organic compounds, which is essential for understanding their chemical properties and reactivity.
Tricyclic Carbon Framework Synthesis
The compound is used in the synthesis of tricyclic carbon frameworks, which include a bicyclo[2.2.1]heptane skeleton . These frameworks are important in the development of new materials and chemicals with novel properties.
Enantioselective Approaches
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for the synthesis of biologically significant molecules . This is highly desirable for drug discovery, as it allows for the creation of molecules with specific, targeted effects.
Mecanismo De Acción
Target of Action
Bicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound. It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
The mode of action of Bicyclo[22It’s known that an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s structure is similar to that of norbornane, a saturated hydrocarbon that is a bridged bicyclic compound . This suggests that Bicyclo[2.2.1]heptane-2-carbaldehyde may affect similar biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of Bicyclo[22It’s known that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular structures and processes, leading to these adverse effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bicyclo[2.2.1]heptane-2-carbaldehyde. For instance, the compound should be stored at temperatures below -10°C .
Propiedades
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQYREPFSVCDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941094 | |
| Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2-carbaldehyde | |
CAS RN |
19396-83-9, 3574-54-7 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19396-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC110584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














